4-[(7-Chloro-1-benzothiophen-3-yl)methyl]morpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(7-Chloro-1-benzothiophen-3-yl)methyl]morpholine-2-carboxamide is a chemical compound that is widely used in scientific research for its unique properties. It is commonly referred to as CBDM, and it has been found to have a wide range of applications in various fields of research.
Mechanism of Action
CBDM is a potent and selective agonist of the cannabinoid receptor type 2 (CB2). It binds to the CB2 receptor with high affinity and activates downstream signaling pathways. The activation of the CB2 receptor has been found to have various physiological effects such as immune modulation, pain relief, and anti-inflammatory effects.
Biochemical and Physiological Effects:
CBDM has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. CBDM has also been found to have analgesic effects by reducing pain sensitivity. Additionally, CBDM has been found to have anti-tumor effects by inducing cell death in cancer cells.
Advantages and Limitations for Lab Experiments
CBDM has several advantages for lab experiments. It is a potent and selective agonist of the CB2 receptor, which makes it an ideal tool compound for studying the function of the CB2 receptor. CBDM is also stable and easy to handle, which makes it a convenient compound for lab experiments. However, CBDM has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in some experimental conditions. Additionally, CBDM has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
CBDM has several potential future directions for research. It has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and pain. Further research is needed to fully understand the mechanisms of action of CBDM and to determine its potential therapeutic applications. Additionally, CBDM could be used as a tool compound to study the function of the CB2 receptor in various physiological processes. Overall, CBDM has a wide range of potential future directions for research, and it is an important compound in scientific research.
Synthesis Methods
The synthesis of CBDM is a complex process that involves several steps. The first step involves the preparation of 7-chloro-1-benzothiophene-3-carboxylic acid, which is then converted into 7-chloro-1-benzothiophen-3-ylmethylamine. The resulting compound is then reacted with morpholine-2-carboxylic acid to produce CBDM. The final product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
CBDM is widely used in scientific research due to its unique properties. It has been found to have a wide range of applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. CBDM is commonly used as a tool compound to study the function of cannabinoid receptors in the brain. It has also been found to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and pain.
Properties
IUPAC Name |
4-[(7-chloro-1-benzothiophen-3-yl)methyl]morpholine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c15-11-3-1-2-10-9(8-20-13(10)11)6-17-4-5-19-12(7-17)14(16)18/h1-3,8,12H,4-7H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWUNMQIKQATOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CSC3=C2C=CC=C3Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.